molecular formula C22H24N6O B2551577 3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol CAS No. 946347-50-8

3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol

Cat. No.: B2551577
CAS No.: 946347-50-8
M. Wt: 388.475
InChI Key: YPMUEHZEAQMIOV-UHFFFAOYSA-N
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Description

The compound “3-({4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol” belongs to a class of molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . These compounds have been synthesized as novel CDK2 inhibitors, which are appealing targets for cancer treatment .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazolo[3,4-d]pyrimidine scaffold, which is a fused nitrogen-containing heterocyclic ring system . The exact molecular structure of this specific compound is not provided in the available resources.

Mechanism of Action

The compound acts as an inhibitor of CDK2, a cyclin-dependent kinase. CDK2 inhibition is an appealing target for cancer treatment that selectively targets tumor cells . The compound has shown significant inhibitory activity, with IC50 values in the nanomolar range .

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment. This could include more detailed studies of its mechanism of action, as well as investigations into its potential side effects and safety profile .

Properties

IUPAC Name

3-[[4-(3,5-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-15-11-16(2)13-17(12-15)25-20-19-14-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-9-6-10-29/h3-5,7-8,11-14,29H,6,9-10H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMUEHZEAQMIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCCO)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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